molecular formula C17H30O4 B12532727 Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate CAS No. 654068-26-5

Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate

Cat. No.: B12532727
CAS No.: 654068-26-5
M. Wt: 298.4 g/mol
InChI Key: LEIDFSXJZMSUSW-UHFFFAOYSA-N
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Description

Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate is a chemical compound with the molecular formula C₁₅H₂₆O₃ and a molecular weight of 254.37 g/mol . This compound is characterized by the presence of an ester functional group and an oxane (tetrahydropyran) ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate typically involves the esterification of 10-hydroxydec-7-enoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which then interacts with enzymes or receptors in biological systems. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or research outcomes .

Comparison with Similar Compounds

Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific research applications.

Biological Activity

Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate is a compound of interest due to its potential biological activities, which have been explored in various studies. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique structure that includes an ethyl ester and an oxane ring, which may contribute to its biological activity. The presence of the double bond in the decenoate chain could also play a role in its reactivity and interaction with biological systems.

Antioxidant Activity

One of the significant areas of research regarding this compound involves its antioxidant properties. Studies have shown that compounds with similar structures can exhibit substantial antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. For instance, the antioxidant activity can be quantified using assays such as the DPPH assay, where a decrease in absorbance indicates effective radical scavenging.

Assay Type Concentration (mg/mL) % Inhibition
DPPH0.530%
DPPH1.050%
DPPH2.070%

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Research has indicated that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases.

The biological activities of this compound may be attributed to its ability to modulate various signaling pathways:

  • Nrf2 Pathway Activation : Compounds with antioxidant properties often activate nuclear factor erythroid 2-related factor 2 (Nrf2), leading to the expression of genes that combat oxidative stress.
  • Inhibition of NF-kB : Anti-inflammatory effects may arise from the inhibition of the NF-kB signaling pathway, reducing the expression of inflammatory mediators.

Case Study 1: Antioxidant Efficacy in HepG2 Cells

A study investigated the protective effects of this compound on HepG2 cells subjected to oxidative stress induced by hydrogen peroxide (H₂O₂). The results showed that pre-treatment with the compound significantly improved cell viability compared to untreated controls.

Treatment Cell Viability (%)
Control50
H₂O₂ Only20
H₂O₂ + Compound70

Case Study 2: Anti-inflammatory Activity

In another study, this compound was tested for its ability to reduce inflammation in a murine model of arthritis. The compound demonstrated a significant reduction in paw swelling and inflammatory markers compared to control groups.

Properties

CAS No.

654068-26-5

Molecular Formula

C17H30O4

Molecular Weight

298.4 g/mol

IUPAC Name

ethyl 10-(oxan-2-yloxy)dec-7-enoate

InChI

InChI=1S/C17H30O4/c1-2-19-16(18)12-8-6-4-3-5-7-10-14-20-17-13-9-11-15-21-17/h5,7,17H,2-4,6,8-15H2,1H3

InChI Key

LEIDFSXJZMSUSW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCC=CCCOC1CCCCO1

Origin of Product

United States

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